1-(4-chlorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime
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Description
1-(4-chlorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime is a useful research compound. Its molecular formula is C13H10ClFN2O and its molecular weight is 264.68. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Ethanone Oximes : Research has detailed the synthesis of various ethanone oximes, including those with chlorophenyl groups. For example, the synthesis of 1-aryl-2,2-dihalogenoethanone oximes through reactions with hydroxylamine hydrochloride and their further reaction to produce thiadiazoles demonstrates the versatility of these compounds in synthetic chemistry (Yoon, Cho, & Kim, 1998).
- X-ray Diffraction Studies : Structural studies of ethanone oximes have been conducted using X-ray crystallography, providing detailed insights into their molecular configurations and potential for intermolecular hydrogen bonding networks (Alcalde et al., 2008).
Catalytic Applications
- Suzuki Coupling Reactions : Oxime derivatives have been anchored on high surface area supports to serve as heterogeneous catalysts for Suzuki coupling reactions in water, showcasing the potential for oxime compounds in green chemistry and catalysis (Baleizão et al., 2004).
Fungicidal and Pharmaceutical Applications
- Fungicidal Activity : Some chlorophenyl and pyridyl ethanone derivatives have shown significant fungicidal activity, suggesting that similar structures could be explored for agrochemical applications (Kuzenkov & Zakharychev, 2009).
Advanced Material Science
- Fluorescent pH Sensors : Heteroatom-containing fluorophores, related to the structural features of oxime compounds, have been developed as fluorescent pH sensors with tunable aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics. These materials demonstrate potential applications in sensing and detection technologies (Yang et al., 2013).
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-N-(6-fluoropyridin-2-yl)oxyethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O/c1-9(10-5-7-11(14)8-6-10)17-18-13-4-2-3-12(15)16-13/h2-8H,1H3/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWARSNDUXPCFK-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC1=NC(=CC=C1)F)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC1=NC(=CC=C1)F)/C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.